Differentiation by Regioisomeric Scaffold Geometry: 6-Azaindole vs. 5-Azaindole Isosteres
A critical, intrinsic point of differentiation is the compound's [2,3-c]pyridine (6-azaindole) core, which is a regioisomer of the more common [3,2-c]pyridine (5-azaindole) scaffold . In the [2,3-c] isomer, the pyridine nitrogen is at the 6-position, whereas in the [3,2-c] isomer, it is at the 5-position relative to the ring fusion. This fundamentally alters the hydrogen-bonding vectors and electrostatic potential surface of the molecule, leading to non-overlapping biological target profiles. This distinction is absolute; the isomers are not interchangeable mimics.
| Evidence Dimension | Position of pyridine nitrogen atom relative to ring fusion |
|---|---|
| Target Compound Data | Nitrogen at 6-position (pyrrolo[2,3-c]pyridine core) |
| Comparator Or Baseline | Nitrogen at 5-position (pyrrolo[3,2-c]pyridine core, e.g., 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine, CAS 1000342-78-8) |
| Quantified Difference | Qualitative structural difference leading to distinct target binding profiles; no numerical comparative biological data available from primary literature for this specific pair. |
| Conditions | Chemical scaffold comparison |
Why This Matters
In drug discovery, the selection between a 6-azaindole and a 5-azaindole scaffold is a critical 'go/no-go' decision driven by target-specific structure-activity relationships (SAR); choosing the wrong isomer can lead to a complete loss of target potency or selectivity.
